![molecular formula C19H21NO6S B5808386 diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)
diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate, also known as DMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMI is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C19H21NO5S.
作用機序
The mechanism of action of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, this compound can cause changes in gene expression that lead to cell death in cancer cells. This compound has also been found to inhibit the activity of viral enzymes, which may explain its antiviral activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory properties, this compound has been shown to have antioxidant activity. It has also been found to inhibit the production of certain cytokines, which are proteins involved in the immune response. This compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate. One area of interest is its potential use as a treatment for viral infections, particularly herpes simplex virus. Further research is needed to determine the optimal dosage and administration method for this compound in these cases. Another area of interest is the development of this compound analogs with improved solubility and potency. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on gene expression.
合成法
The synthesis of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate is a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with diethyl isophthalate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia, followed by the addition of acetic anhydride and triethylamine to produce this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has been found to have various applications in scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been investigated as a potential antiviral agent, with studies showing its effectiveness against herpes simplex virus type 1 and type 2. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
diethyl 5-[(4-methylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-4-25-18(21)14-10-15(19(22)26-5-2)12-16(11-14)20-27(23,24)17-8-6-13(3)7-9-17/h6-12,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOYAIKJVPMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

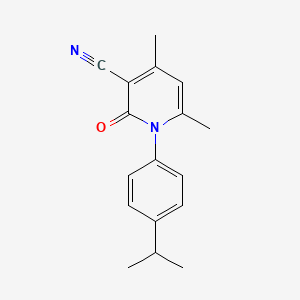
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
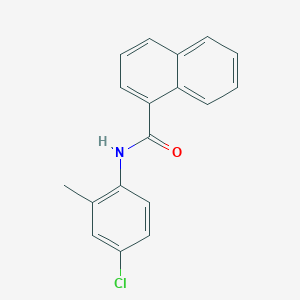
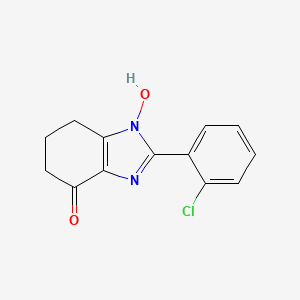
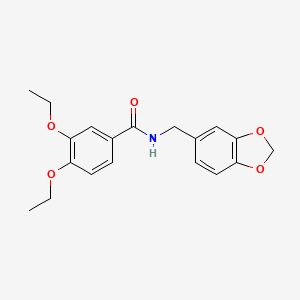
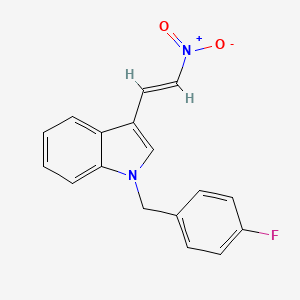
![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)
![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)


![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
![3-[2-(4-chloro-3-ethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5808373.png)